molecular formula C10H6FNO2 B1441210 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde CAS No. 885273-52-9

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Cat. No. B1441210
M. Wt: 191.16 g/mol
InChI Key: FMVCEZDURIQSCF-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)isoxazole-5-carbaldehyde” is an isoxazole compound with the empirical formula C10H6FNO2 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “3-(3-Fluorophenyl)isoxazole-5-carbaldehyde” is 191.16 . The SMILES string representation of its structure is Fc1cccc(c1)-c2cc(C=O)on2 .


Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)isoxazole-5-carbaldehyde” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been used in the synthesis of fluorine-containing derivatives of 5-arylisoxazoles and 4,5-dichlorothiazole, showcasing its utility in creating compounds with potential insecticidal properties (Petkevich et al., 2018).
  • Another study focused on the synthesis of 5-(fluoroalkyl)isoxazole building blocks, highlighting the compound's role in generating fluorinated analogues of bioactive molecules, which could have implications in drug discovery and development (Chalyk et al., 2019).
  • Isoxazole derivatives, including those related to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential utility of these compounds in addressing microbial resistance (Dhaduk & Joshi, 2022).

Antitumor and Antithrombotic Potential

  • Research into isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity indicates the potential of derivatives of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde in cancer treatment. These compounds, through various cascade transformations, have shown high antitumor activity and could enhance the efficacy of existing cytostatic drugs (Potkin et al., 2014).
  • A combinatorial synthesis approach to isoxazole-based libraries evaluated for antithrombotic agents has been reported. This underscores the versatility of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde derivatives in generating libraries for biological evaluation, potentially leading to new antithrombotic drugs (Batra et al., 2002).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “3-(3-Fluorophenyl)isoxazole-5-carbaldehyde” has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is also labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-(3-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVCEZDURIQSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676411
Record name 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

CAS RN

885273-52-9
Record name 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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